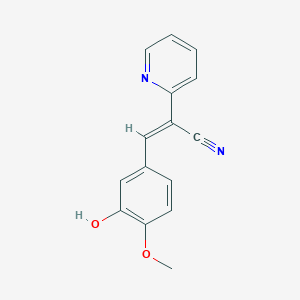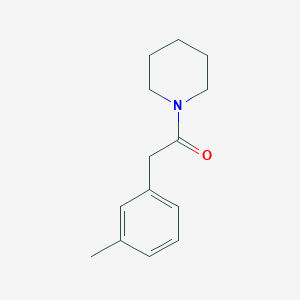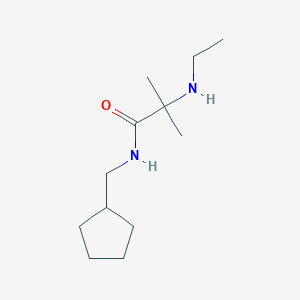
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide, also known as CX-717, is a nootropic drug that has been extensively studied in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to enhance cognitive function, improve memory, and increase wakefulness, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide works by modulating the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide can improve cognitive function and memory. It has also been found to increase the release of acetylcholine and dopamine, two neurotransmitters that are critical for cognitive function.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and reduce the need for sleep, making it a potential treatment for sleep disorders such as narcolepsy. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been found to increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in preclinical and clinical trials, and its effects on cognitive function and memory are well-documented. However, one limitation of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Direcciones Futuras
There are several potential future directions for research on N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide. One area of interest is its potential for the treatment of cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Finally, there is also interest in developing more potent and selective ampakine compounds that could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide involves several steps, starting with the reaction of cyclopentylmethyl bromide with ethylamine to form N-(cyclopentylmethyl)ethylamine. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to yield N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanenitrile. Finally, reduction of the nitrile group with lithium aluminum hydride produces N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to enhance cognitive function and memory in animal models, as well as in healthy human volunteers. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been investigated for its potential to treat cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-14-12(2,3)11(15)13-9-10-7-5-6-8-10/h10,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQLWXQDNMTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

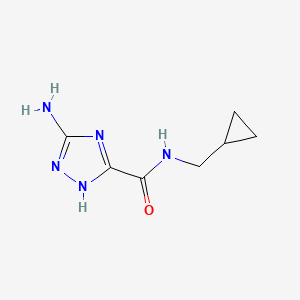
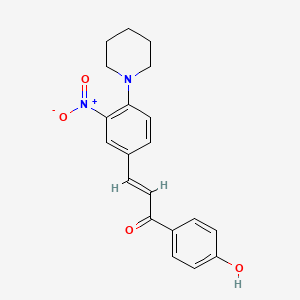
![4-[(2,3,5-Trifluorophenyl)carbamoylamino]butanoic acid](/img/structure/B7568260.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
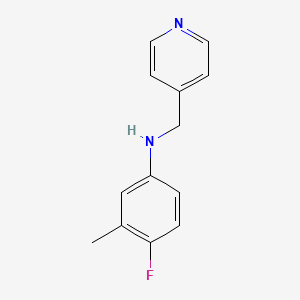

![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)

![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)
